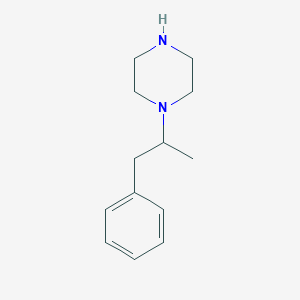

1-(1-Phenylpropan-2-yl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(1-phenylpropan-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12(15-9-7-14-8-10-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWUWURPJISUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471330 | |

| Record name | Piperazine, 1-(1-methyl-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14135-70-7 | |

| Record name | Piperazine, 1-(1-methyl-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 1 1 Phenylpropan 2 Yl Piperazine and Analogues

Retrosynthetic Analysis of the Phenylpropan-Piperazine Core

A retrosynthetic analysis of the 1-(1-phenylpropan-2-yl)piperazine core reveals several key disconnection points, suggesting multiple synthetic strategies. The most apparent disconnections are at the C-N bonds of the piperazine (B1678402) ring.

One common approach involves disconnecting the bond between the piperazine nitrogen and the phenylpropyl group. This leads to two primary synthons: piperazine (or a protected derivative) and a suitable phenylpropyl electrophile, such as 1-phenyl-2-bromopropane or a similar compound with a good leaving group. This strategy falls under the category of N-alkylation.

Alternatively, the piperazine ring itself can be constructed during the synthesis. This involves disconnections within the heterocyclic ring, leading to linear amine precursors that can be cyclized. For instance, a disconnection across the two C-N bonds of the piperazine ring could lead to a diamine precursor.

A further level of disconnection can be applied to the phenylpropyl moiety, breaking it down into simpler starting materials like benzaldehyde (B42025) and a two-carbon nucleophile. This allows for greater flexibility in introducing substituents on the phenyl ring and the propyl chain.

Synthetic Pathways to the this compound Skeleton

The construction of the this compound skeleton can be achieved through various synthetic methodologies, primarily involving the formation of the piperazine ring through alkylation and amidation reactions or through cyclization approaches.

Alkylation and Amidation Reactions for Piperazine Ring Formation

The direct N-alkylation of piperazine or its derivatives is a widely used method for synthesizing N-substituted piperazines. nih.gov This typically involves the reaction of piperazine with an alkyl halide or sulfonate. nih.gov In the context of this compound, this would involve reacting piperazine with a compound like 1-phenyl-2-bromopropane. To control the selectivity and avoid double alkylation, it is common to use a large excess of piperazine or to employ a protected piperazine derivative, such as N-Boc-piperazine. nih.gov

Another key reaction is amidation. The formation of an amide bond followed by reduction is a robust method for creating C-N bonds. For instance, a carboxylic acid derivative of the phenylpropane moiety could be coupled with piperazine to form an amide, which is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4). researchgate.net Zinc(II) compounds have also been shown to catalyze the addition of amines to nitriles to form amidines, which can be further manipulated. rsc.org

A study on the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives utilized the reaction of 2-bromopropiophenone (B137518) with various N-substituted piperazines in acetone (B3395972) with potassium carbonate. researchgate.net The resulting propanone could then be reduced to the desired propanol (B110389).

| Reactants | Product | Conditions | Reference |

| 2-Bromopropiophenone, N-substituted piperazine | 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone | Acetone, K2CO3, reflux | researchgate.net |

| Piperazine, Alkyl halide/sulfonate | N-Alkylpiperazine | - | nih.gov |

Cyclization Approaches for Piperazine Ring Construction

Cyclization strategies offer an alternative and often more versatile approach to constructing the piperazine ring, especially for highly substituted analogues. These methods typically involve the formation of the heterocyclic ring from linear precursors.

Palladium-catalyzed carboamination has emerged as a powerful tool for the synthesis of substituted piperazines. nih.govnih.gov This method involves the reaction of an alkene with an amine in the presence of a palladium catalyst, leading to the formation of a new C-C and C-N bond in a single step. This strategy allows for the modular construction of piperazines with diverse substituents at various positions. nih.govnih.gov The reaction often proceeds with high stereoselectivity, enabling the synthesis of enantiomerically enriched piperazine derivatives. nih.gov For example, enantiomerically enriched cis-2,6-disubstituted piperazines can be prepared from amino acid precursors with high diastereoselectivity using this method. nih.govnih.gov The mechanism is believed to involve a syn-aminopalladation of the alkene followed by C-C bond-forming reductive elimination. nih.gov

Amino acids serve as valuable chiral building blocks for the synthesis of enantiomerically pure piperazine derivatives. A strategy has been developed for the stereoselective preparation of cis-2,6-disubstituted piperazines from amino acid precursors. nih.govnih.gov This approach typically involves a 4-5 step synthesis from commercially available amino acids. nih.gov Another method involves the conversion of a primary amino group in an amino acid derivative into a piperazine ring through a sequence of double Michael addition of nitrosoalkenes followed by stereoselective catalytic reductive cyclization. nih.govmdpi.comnih.govresearchgate.net This allows for the direct modification of bioactive molecules. nih.govmdpi.comnih.govresearchgate.net Piperazic acid, a non-proteinogenic amino acid, has itself been the target of synthetic efforts, often employing Diels-Alder cycloadditions. unc.edu

| Precursor | Method | Product | Reference |

| Amino Acids | Palladium-catalyzed carboamination | Enantiomerically enriched cis-2,6-disubstituted piperazines | nih.govnih.gov |

| Amino Acid Derivatives | Double Michael addition and reductive cyclization | Piperazine-modified amino acids | nih.govmdpi.comnih.govresearchgate.net |

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound, such as a dialkyl phosphite, to produce α-aminophosphonates. nih.govorganic-chemistry.org This reaction is significant for creating peptidomimetic compounds. organic-chemistry.org While not a direct synthesis of the piperazine ring itself, it can be used to introduce phosphorus-containing side chains to piperazine derivatives. For instance, piperazine can act as the amine component in the Kabachnik-Fields reaction. nih.gov A study has reported the use of 1,4-dimethylpiperazine (B91421) as a catalyst for the synthesis of novel α-aminophosphonates. researchgate.net The reaction mechanism can proceed through either an imine or an α-hydroxy-phosphonate intermediate, with the imine pathway often being favored. nih.gov

| Amine Component | Carbonyl Component | Phosphorus Component | Catalyst | Product | Reference |

| Primary/Secondary Amine | Aldehyde/Ketone | Dialkyl Phosphite | - | α-Aminophosphonate | nih.govorganic-chemistry.org |

| Sulfathiazole | Various Aldehydes | Diethyl/Dibutyl Phosphites | 1,4-Dimethylpiperazine | α-Aminophosphonates | researchgate.net |

Introduction of the 1-Phenylpropan-2-yl Moiety

The incorporation of the 1-phenylpropan-2-yl group is a critical step in the synthesis of the target compound. A common strategy involves the reaction of a piperazine derivative with a suitable phenylpropanoyl precursor. One established method begins with 2-bromopropiophenone. This starting material is reacted with an appropriate N-substituted piperazine in the presence of a base, such as potassium carbonate, in a solvent like acetone. researchgate.net This nucleophilic substitution reaction yields an intermediate, 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone. researchgate.net

Subsequent reduction of the ketone in this intermediate is necessary to form the final propanol derivative. For instance, sodium borohydride (B1222165) in methanol (B129727) can be used to reduce the carbonyl group of 1-phenylpropan-2-one to the corresponding alcohol, 1-phenylpropan-2-ol, which is a key building block. prepchem.com This alcohol can then be further functionalized to couple with the piperazine ring.

Another approach involves starting with 1-phenyl-2-propanol (B48451) itself, which can be synthesized through various methods, including the hydrogenation of corresponding ketones. chemicalbook.com This alcohol can then be converted into a leaving group (e.g., a tosylate or halide) to facilitate its reaction with piperazine.

A general synthetic pathway is outlined below:

Step 1: Ketone Formation: Reaction of a phenyl precursor with a propanoyl source.

Step 2: Amination/Coupling: Reaction of the resulting phenylpropanone derivative (often halogenated at the 2-position) with a piperazine.

Step 3: Reduction: Reduction of the ketone to an alcohol, if the propanol derivative is the final target. researchgate.netnih.gov

The table below summarizes a typical synthesis of a 1-phenyl-2-(piperazin-1-yl)propanone intermediate.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product |

| 2-Bromopropiophenone | N-Substituted Piperazine | K₂CO₃ | Acetone | Reflux | 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone |

Stereoselective Synthesis and Enantiomeric Purity Control

Many biological targets exhibit stereospecificity, making the control of enantiomeric purity crucial in the synthesis of chiral molecules like this compound. The molecule contains a chiral center at the second carbon of the propane (B168953) chain.

Enzymatic synthesis offers a powerful method for achieving high stereoselectivity. For example, transaminases can be used for the asymmetric synthesis of 1-phenylpropan-2-amine derivatives from prochiral ketones, yielding products with high enantiomeric excess. researchgate.net Similarly, combinations of lyases and alcohol dehydrogenases can produce all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) from benzaldehyde and acetaldehyde, which can then be used as chiral building blocks. researchgate.net

Chemical methods for stereoselective synthesis often employ chiral auxiliaries or catalysts. Asymmetric hydrogenation of a ketone precursor using a chiral catalyst can yield an enantiomerically enriched alcohol. nih.gov For instance, the reduction of a trichloroketone precursor can be achieved using catecholborane in the presence of a chiral catalyst like (S)-α,α-diphenylprolinol to produce a specific enantiomer of the corresponding alcohol. rsc.org

Once a chiral compound is synthesized, its enantiomeric purity must be verified. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common technique. Capillary electrophoresis (CE) is another powerful tool for chiral separations, and its use in the quality control of enantiomeric drugs is well-established. nih.gov The International Council for Harmonisation (ICH) guidelines stipulate strict limits on enantiomeric impurities, often requiring detection at levels as low as 0.15% or less, which necessitates highly sensitive and selective analytical methods. nih.gov

Synthesis of Key Intermediates and Precursors

Cyclic sulfamidates have emerged as versatile intermediates in organic synthesis, particularly for the preparation of amines and their derivatives. enamine.netresearchgate.net These five-membered heterocyclic compounds can act as precursors to chiral amino alcohols and other functionalized amines. researchgate.net Their utility stems from their reactivity towards nucleophiles, which can open the ring to introduce a variety of substituents.

In the context of piperazine synthesis, cyclic sulfamidates derived from amino acids can be used to construct chiral backbones. A key strategy involves the nucleophilic ring-opening of a cyclic sulfamidate with a suitable amine. This approach has been successfully used in the modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org Furthermore, cyclic sulfamidates can be converted into lactams, which are also valuable precursors for complex nitrogen-containing heterocycles. nih.govrsc.org The reactivity of cyclic sulfamidate imines, which contain a reactive N-sulfonyl imine moiety, allows for their use in diastereoselective and enantioselective reactions to create highly functionalized cyclic sulfamidates. uow.edu.au

The synthesis of the target piperazine compounds relies on the availability of appropriately functionalized phenylpropan derivatives. The specific functionalization depends on the synthetic route chosen.

Common precursors include:

1-Phenylpropan-2-one: Can be prepared and subsequently reduced to 1-phenylpropan-2-ol. The reduction is typically achieved with reagents like sodium borohydride. prepchem.com

1-Phenyl-2-propanol: A key building block that can be synthesized by various methods, including the reduction of 1-phenylpropan-2-one or through catalytic hydrogenation processes. chemicalbook.com

Halogenated Phenylpropans: Derivatives like 2-bromopropiophenone are common starting materials for introducing the piperazine moiety via nucleophilic substitution. researchgate.net

Functionalized Anilines: In more complex syntheses, substituted anilines can be used as precursors. For example, 2-substituted 4-methylaniline can undergo a series of reactions including sulfonylation, reduction, alkylation, and cyclization with bis(2-chloroethyl)amine (B1207034) to form a phenylpiperazine core. nih.gov

The synthesis of these precursors often allows for the introduction of various substituents on the phenyl ring, which is crucial for creating analogues with diverse properties. For instance, the Friedländer synthesis can be used to prepare functionalized quinoline (B57606) derivatives like 1-(4-phenylquinolin-2-yl)propan-1-one from 2-aminobenzophenone (B122507) and pentan-2,3-dione. nih.gov

Design and Synthesis of Substituted this compound Derivatives

The derivatization of the this compound scaffold is a key strategy for modulating its biological activity. Substitutions can be made at several positions, including the phenyl ring and the N-4 position of the piperazine ring.

A general approach for synthesizing N-4 substituted derivatives involves reacting the secondary amine of the piperazine ring with various electrophiles. nih.gov For example, amidation and sulfonamidation can be carried out by reacting the piperazine with acid halides or sulfonyl halides in the presence of a base like triethylamine. nih.gov This allows for the introduction of a wide range of functional groups.

The table below shows examples of N-4 substituents that have been introduced onto a phenylpiperazine core.

| Piperazine Intermediate | Reagent | Reaction Type | N-4 Substituted Product | Reference |

| 1-Phenylpiperazine (B188723) | Alkyl Halide | N-Alkylation | 1-Alkyl-4-phenylpiperazine | nih.gov |

| 1-Phenylpiperazine | Acid Chloride | N-Acylation | 1-Acyl-4-phenylpiperazine | nih.govnih.gov |

| 1-Phenylpiperazine | Sulfonyl Chloride | N-Sulfonylation | 1-Sulfonyl-4-phenylpiperazine | nih.gov |

| 1-Phenylpiperazine | Trifluoromethanesulfonic Anhydride | N-Sulfonylation | 1-(Trifluoromethylsulfonyl)-4-phenylpiperazine | nih.gov |

The synthesis of derivatives with substitutions on the phenyl ring typically involves starting with an already substituted phenyl precursor, such as a substituted 2-bromopropiophenone or a substituted aniline. researchgate.netnih.gov Research has explored the synthesis of numerous derivatives, including those with fluoro, methyl, and trifluoroethylsulfanyl groups on the phenyl ring, to investigate their structure-activity relationships. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for synthesizing arylpiperazines from aryl halides and piperazine. chemicalbook.comresearchgate.net

Advanced Analytical Techniques for Characterization and Detection of 1 1 Phenylpropan 2 Yl Piperazine

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation. These techniques are indispensable for the initial characterization and confirmation of new or unknown substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 1-(1-Phenylpropan-2-yl)piperazine, specific signals (chemical shifts) would correspond to the distinct types of protons in the molecule. The protons on the phenyl ring would typically appear in the aromatic region (around 7.2-7.4 ppm). The protons of the piperazine (B1678402) ring would produce signals in the aliphatic region, as would the protons of the propan-2-yl group, including the methyl group, the methine proton, and the methylene (B1212753) bridge connecting to the phenyl group. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the connectivity of the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the phenyl ring would resonate at lower field (higher ppm values), while the sp³ hybridized carbons of the piperazine and propan-2-yl groups would appear at higher field (lower ppm values).

While specific, experimentally verified NMR data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of structurally similar piperazine derivatives.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. For this compound (molecular formula C₁₃H₂₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 204.31).

The fragmentation pattern is crucial for structural confirmation. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the side chain. Expected fragments for this compound would include ions corresponding to the phenylpropyl moiety and the piperazine ring itself, providing conclusive evidence for the compound's identity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹.

N-H stretching: A band in the region of 3200-3500 cm⁻¹ would indicate the secondary amine in the piperazine ring.

C-N stretching: These absorptions would appear in the 1000-1300 cm⁻¹ region.

Aromatic C=C bending: Bands in the 1450-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ would confirm the presence of the phenyl group.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components from a mixture and are often coupled with a mass spectrometer for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like many piperazine derivatives. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in identification. The analysis of piperazine derivatives by GC-MS is a well-established method in forensic laboratories.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-ESI-MS, LC-HRMS/MS, UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations are powerful tools for analyzing a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability.

LC-MS: This technique separates compounds in a liquid mobile phase before they enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used in LC-MS (LC-ESI-MS) that is particularly effective for polar molecules like piperazines, typically forming protonated molecules [M+H]⁺.

LC-HRMS/MS: High-resolution tandem mass spectrometry (LC-HRMS/MS) provides even greater specificity. It can determine the exact mass of the parent ion and its fragments with very high accuracy, allowing for the determination of the elemental formula. This capability is crucial for distinguishing between compounds with the same nominal mass (isobaric compounds).

UPLC-MS/MS: Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the column, resulting in faster analysis times and improved resolution compared to conventional LC. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace amounts of substances in complex matrices like biological fluids. The method can be set to monitor for specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which is the gold standard for quantification in bioanalytical studies.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile screening method for the preliminary identification of piperazine derivatives. Its utility lies in its ability to separate compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase. While specific retention factor (Rf) values for this compound are not extensively documented, established TLC systems for basic drugs and piperazine analogues are highly applicable. unodc.org

For analysis, the compound would be spotted onto a TLC plate, which is then developed in a chamber containing a suitable solvent system. The choice of mobile phase is critical for achieving effective separation from other substances. Visualization of the resulting spots can be accomplished under UV light (254 nm) or by spraying with a variety of chromogenic reagents that react with the compound to produce a colored spot. unodc.org Dragendorff's reagent is a common choice for visualizing nitrogen-containing compounds like piperazines. unodc.org

The table below details solvent systems recommended by the United Nations Office on Drugs and Crime (UNODC) for the analysis of piperazines, which would be appropriate for screening this compound. unodc.org

Table 1: Recommended TLC Systems for Piperazine Derivative Analysis

| System | Mobile Phase Composition (by ratio) | Stationary Phase | Visualization Method | Reference |

|---|---|---|---|---|

| A | 2-Butanone / Dimethylformamide / Aqueous Ammonia (25%) (13:0.9:0.1) | Silica Gel | UV Light (254 nm) | unodc.org |

| B | 2-Propanol / Aqueous Ammonia (25%) (95:5) | Silica Gel | Dragendorff Reagent | unodc.org |

| C | Acetone (B3395972) / Aqueous Ammonia (25%) (99.5:0.5) | Silica Gel | N/A | unodc.org |

Advanced Hyphenated Techniques for Comprehensive Analysis

For confirmatory analysis, hyphenated techniques, which couple a separation method with a detection method, are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for the structural elucidation and quantification of piperazine derivatives, offering unparalleled specificity and sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The sample is first vaporized and separated based on its boiling point and interaction with a capillary column before entering the mass spectrometer. scholars.direct The mass spectrometer then bombards the molecules with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for identification. nih.gov

For this compound (molar mass: 204.31 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 204. Key fragmentation would likely involve cleavage of the bond between the phenylpropyl group and the piperazine ring, as well as fragmentation within the piperazine moiety itself. Characteristic fragments for similar phenyl-alkyl compounds include the tropylium (B1234903) ion (m/z 91), and ions related to the piperazine ring are often observed, such as a signal at m/z 56 (C₃H₆N⁺). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly advantageous for analyzing less volatile or thermally labile compounds and is widely used for detecting piperazines in various matrices. mdpi.comresearchgate.net The technique separates compounds in the liquid phase, typically using a reversed-phase column (such as a C18), before detection by mass spectrometry. core.ac.uknih.gov Electrospray ionization (ESI) is a common soft ionization technique that causes minimal fragmentation, typically yielding the protonated molecular ion [M+H]⁺. nih.gov

For this compound, the [M+H]⁺ ion would be observed at m/z 205. This precursor ion can then be selected for further fragmentation in a tandem mass spectrometer (MS/MS) to produce a product ion spectrum that is highly specific to the compound's structure, enabling definitive identification and quantification even at very low concentrations. mdpi.comcore.ac.uk

The following table summarizes typical parameters for the analysis of related piperazine compounds using these advanced techniques.

Table 2: Hyphenated Techniques for Piperazine Derivative Analysis

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Key Parameters | Expected Ions (m/z) for this compound | References |

|---|---|---|---|---|---|

| GC-MS | DB-5ms (5% Phenyl-methylpolysiloxane) | Carrier Gas: Helium | Injector: 250°C; Oven Program: Initial temp 100°C, ramp to 290°C. | [M]⁺: 204; Fragments: 91 (tropylium ion), 56 (piperazine fragment) | unodc.orgscholars.directnih.gov |

| LC-MS/MS | C18 Reversed-Phase | A: Ammonium formate (B1220265) buffer; B: Acetonitrile or Methanol (B129727) (Gradient elution) | ESI Positive Mode; MRM (Multiple Reaction Monitoring) acquisition. | [M+H]⁺ (Precursor): 205; Product Ions: Specific fragments from piperazine ring cleavage. | mdpi.comcore.ac.uknih.gov |

Pharmacological Profile and Molecular Mechanism of Action

Receptor Binding Affinities and Selectivity Profiles

The pharmacological profile of 1-(1-Phenylpropan-2-yl)piperazine and its analogs is characterized by their interactions with a wide range of neurotransmitter systems. The core phenylpiperazine structure serves as a versatile scaffold that, depending on its substitution, can exhibit varying affinities and selectivities for monoamine transporters, as well as serotonin (B10506), dopamine (B1211576), sigma, GABA, and adrenergic receptors. This section details the specific binding characteristics of this class of compounds at these key central nervous system targets.

Phenylpiperazine (PP) analogs are known to interact with the monoamine transporters responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) from the synaptic cleft. nih.govnih.gov These interactions are crucial as they modulate the concentration of these key neurotransmitters, thereby influencing mood, cognition, and behavior. nih.gov

Research into a variety of PP analogs has demonstrated that they can act as both inhibitors of neurotransmitter uptake and inducers of neurotransmitter release across all three transporters. nih.gov The specific affinity and selectivity for DAT, SERT, and NET can be significantly altered by the addition of different substituents to the phenylpiperazine skeleton. nih.gov For the parent compound, 1-phenyl-piperazine (PP), its binding affinity (Kᵢ) has been quantified for the human forms of these transporters. It displays the highest affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.

| Compound | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | hNET Kᵢ (nM) |

|---|---|---|---|

| 1-Phenyl-piperazine (PP) | 880 ± 114 | 2530 ± 210 | 186 ± 18 |

Data sourced from Severinsen et al. (2012) nih.gov

The binding of phenylpiperazine within the transporter protein involves key interactions. In the serotonin transporter, the piperazine (B1678402) ring's charged nitrogen atom is positioned in close proximity to the Asp98 and Phe335 residues. nih.gov Molecular dynamics simulations suggest that this nitrogen atom interacts with either the backbone carbonyl oxygen of Phe335 or the carboxylate group of Asp98, anchoring the molecule within the binding pocket. nih.gov

Phenylpiperazine derivatives frequently exhibit significant affinity for various serotonin (5-HT) receptor subtypes, which are implicated in a wide array of physiological and psychological processes. The nature and position of substituents on the phenylpiperazine scaffold dictate the specific binding profile.

5-HT1A Receptors : N4-substitution of simple arylpiperazines can enhance their affinity for 5-HT1A sites. nih.gov Certain derivatives with a phenylpropyl substituent have shown distinct affinity for 5-HT1A receptors, with Kᵢ values ranging from 8 to 50 nM. nih.gov Some of the highest affinity ligands reported for 5-HT1A sites are arylpiperazines, with Kᵢ values as low as 0.6 nM. nih.gov

5-HT2A Receptors : The affinity of phenylpiperazine derivatives for 5-HT2A receptors is generally lower compared to 5-HT1A receptors. For a series of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives, the affinity for 5-HT2A receptors was found to be insignificant, with Kᵢ values in the range of 115-550 nM. nih.gov However, other analogs, such as 1-(m-chlorophenyl)piperazine (mCPP), show more equipotent binding across 5-HT subtypes, with an IC₅₀ value of 1300 nM for 5-HT2 receptors. nih.gov

5-HT2C Receptors : The conformation of phenylpiperazine compounds plays a key role in their activity at the 5-HT2C receptor. It has been hypothesized that a conformation where the piperazine and phenyl rings are nearly co-planar is responsible for receptor activation. nih.gov Substitutions on the phenyl ring, particularly at the ortho- and meta-positions, influence whether the compound acts as an agonist or an antagonist at this receptor subtype. nih.gov

Other 5-HT Subtypes : The compound mCPP has been shown to be relatively equipotent across several 5-HT receptor subtypes, with IC₅₀ values of 360 nM for 5-HT1A, 420 nM for 5-HT1B, and 1300 nM for 5-HT1D receptors in human brain tissue. nih.gov

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) |

|---|---|---|

| Phenylpropyl-substituted purine-2,6-diones | 5-HT1A | 8 - 50 nM (Kᵢ) |

| Phenylpropyl-substituted purine-2,6-diones | 5-HT2A | 115 - 550 nM (Kᵢ) |

| 1-(m-chlorophenyl)piperazine (mCPP) | 5-HT1A | 360 nM (IC₅₀) |

| 1-(m-chlorophenyl)piperazine (mCPP) | 5-HT1B | 420 nM (IC₅₀) |

| 1-(m-chlorophenyl)piperazine (mCPP) | 5-HT1D | 1300 nM (IC₅₀) |

| 1-(m-chlorophenyl)piperazine (mCPP) | 5-HT2 | 1300 nM (IC₅₀) |

Data compiled from Hamik & Peroutka (1989) and Malawska et al. (2001) nih.govnih.gov

N-phenylpiperazine analogs have been investigated as ligands for dopamine receptors, with a particular focus on achieving selectivity for the D3 receptor subtype over the D2 subtype. nih.gov This is of significant interest because the D2 and D3 subtypes share substantial amino acid sequence homology, making the development of selective ligands challenging. nih.gov

Certain substituted N-phenylpiperazine analogs can bind to the human D3 receptor with high affinity, demonstrating significant selectivity over the D2 receptor. nih.gov For instance, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analogs were evaluated, with one compound (Compound 6a) found to bind to the human D3 receptor with nanomolar affinity and approximately 500-fold selectivity over the D2 receptor. nih.gov Another study reported a Kᵢ value of 1.4 nM at the D3 receptor with over 400-fold selectivity versus the D2 receptor for a similar analog. nih.gov This selectivity is thought to arise from the ability of these compounds to bind in a "bitopic" manner, interacting with both the primary and secondary binding sites of the D3 receptor. nih.gov

| Compound Class | Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity (D3 vs. D2) |

|---|---|---|---|

| Fluorinated N-phenylpiperazine analog (6a) | D3 | 1.4 ± 0.21 nM | >400-fold |

| Unsubstituted N-phenylpiperazine analogs | D3 | 96 - 1413 nM | 1.0 - 7.5-fold |

| Unsubstituted N-phenylpiperazine analogs | D2 | 349 - 7522 nM | N/A |

Data sourced from Kaur et al. (2021) nih.govnih.gov

The sigma-1 (σ1) receptor is an intracellular chaperone protein involved in various cellular functions, and it is a target for numerous psychoactive compounds. Phenylpiperazine derivatives have been shown to bind with high affinity to σ1 receptors. nih.gov

The interaction of phenylpiperazine compounds with GABA receptors, the primary mediators of fast inhibitory neurotransmission in the brain, is less extensively characterized than their interactions with monoamine systems. nih.gov However, studies on structurally related compounds provide insights into potential modulatory effects.

Piperine (B192125), an alkaloid containing a piperidine (B6355638) ring (structurally similar to piperazine), has been shown to modulate GABA-A receptors. nih.govnih.gov It acts with similar potency on all tested GABA-A receptor subtypes, with EC₅₀ values in the micromolar range (42.8 µM to 59.6 µM). nih.govnih.gov This modulation does not require the presence of a γ-subunit, suggesting a binding site involving only the α and β subunits of the receptor complex. nih.govnih.gov While these findings are for a related but different chemical class, they suggest the possibility that piperazine-containing structures could also interact with and modulate GABA-A receptor function. Further research is needed to directly characterize the effects of this compound at GABA receptors.

Phenylpiperazine derivatives can also interact with adrenergic receptors, which are involved in regulating the sympathetic nervous system. nih.gov The affinity for different adrenergic receptor subtypes can vary based on the compound's specific structure.

The analog 1-(m-chlorophenyl)piperazine (mCPP) has been shown to have a notable affinity for α2-adrenergic receptors, with an IC₅₀ value of 570 nM. nih.gov Its potency at α1- and β-adrenergic receptors is considerably lower, with IC₅₀ values ranging from 2500 to 24,000 nM. nih.gov The interaction with α2-adrenergic receptors is significant as it is comparable to mCPP's affinity for several serotonin receptor subtypes, indicating a potential for a multi-receptor mechanism of action. nih.gov The recognition of ligands by α-adrenergic receptors often involves π-π or cation-π interactions, particularly with a key phenylalanine residue (F7.39) that is conserved in these receptors. mdpi.com

Histamine H1 Receptor Antagonism

The piperazine moiety is a common structural feature in many compounds known to act as histamine H1 receptor antagonists ijrrjournal.comnih.govdrugbank.com. While direct studies on this compound are limited, the pharmacological profile of structurally related compounds provides strong evidence for potential activity at this receptor. Levodropropizine, the (S)-enantiomer of a closely related phenylpiperazine derivative, has demonstrated affinity for H1-histaminic receptors in receptor binding assays nih.govresearchgate.netebi.ac.uk. This compound is recognized as a peripherally acting antitussive agent that possesses mild antihistamine activity medchemexpress.comtoku-e.comtargetmol.com. The general pharmacological profile of levodropropizine confirms its interaction with H1 receptors, distinguishing it from other agents that act on beta-adrenergic, muscarinic, or opiate receptors nih.gov. This antagonistic activity at the H1 receptor is a known characteristic of several phenylpiperazine and diphenylmethylpiperazine derivatives, which have been developed as potent H1 antagonists drugbank.comnih.gov.

Modulation of Neurotransmitter Systems

The 1-phenylpiperazine (B188723) scaffold is a well-established pharmacophore that interacts with multiple monoamine transporters, thereby modulating the levels of key neurotransmitters in the synaptic cleft.

Derivatives of 1-phenylpiperazine are known to interact with the human serotonin transporter (hSERT) nih.gov. The parent compound, 1-phenylpiperazine (PP), functions as a serotonin releasing agent with a half-maximal effective concentration (EC50) of 880 nM wikipedia.org. However, substitutions on the phenyl ring can shift the activity towards reuptake inhibition with varying potencies. For instance, various 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives show high nanomolar affinity for the serotonin transporter, with K_i_ values as low as 12 nM, demonstrating that the phenylpiperazine-propane scaffold is a potent inhibitor of serotonin reuptake nih.gov. A comprehensive in vitro study on substituted 1-phenylpiperazine analogs provided inhibitory constant (K_i_) values at hSERT, highlighting how different substituents on the phenyl ring modulate binding affinity nih.gov.

The norepinephrine transporter (NET) is also a primary target for phenylpiperazine compounds nih.gov. 1-Phenylpiperazine (PP) is a modestly selective norepinephrine releasing agent, exhibiting an EC50 value of 186 nM for norepinephrine release wikipedia.org. This indicates a more potent interaction with NET compared to other monoamine transporters. In binding affinity studies, 1-phenylpiperazine and its analogs show significant inhibition of the norepinephrine transporter. The affinity can be finely tuned by substitutions on the phenyl group, leading to compounds with varying degrees of potency and selectivity nih.gov.

The dopamine transporter (DAT) is consistently modulated by phenylpiperazine derivatives nih.gov. 1-Phenylpiperazine itself is a comparatively weak dopamine releasing agent, with an EC50 value of 2,530 nM wikipedia.org. However, specific substitutions can significantly enhance affinity for DAT. A study of N-phenylpiperazine analogs confirmed that while some derivatives have low affinity for the dopamine transporter, others can be potent ligands nih.gov. The binding affinity of various substituted phenylpiperazine analogs at the human dopamine transporter (hDAT) has been quantified, revealing a wide range of potencies depending on the nature and position of the substituent on the phenyl ring nih.gov.

The direct effects of this compound on the glutamatergic system have not been extensively characterized in the scientific literature. While the core piperazine structure is a versatile scaffold for targeting various neurotransmitter receptors, its interaction with glutamate receptors is less defined than its effects on monoamine systems ijrrjournal.com. Research into compounds targeting glutamate receptors has often focused on structurally distinct molecules, such as phenylglycine derivatives, which have been identified as antagonists of metabotropic glutamate receptors nih.govnih.gov. While some complex piperazine-containing compounds have been explored for activity at NMDA receptors, a direct, well-established link between simple phenylpiperazine derivatives and significant modulation of glutamatergic neurotransmission is not prominently documented mdpi.com.

In Vitro Biological Activity Studies

In vitro studies provide quantitative measures of the binding affinity and functional potency of compounds at their molecular targets. The following tables summarize the in vitro biological activity for 1-phenylpiperazine (PP) and several of its substituted analogs at human monoamine transporters, as determined by inhibition of neurotransmitter uptake. This data illustrates the foundational pharmacological profile of the phenylpiperazine scaffold.

Table 1: Inhibitory Constants (K_i_) of Phenylpiperazine Analogs at Human Monoamine Transporters

| Compound | K_i_ at hSERT (μM) [95% CI] | K_i_ at hDAT (μM) [95% CI] | K_i_ at hNET (μM) [95% CI] |

|---|---|---|---|

| 1-Phenylpiperazine (PP) | 6.8 [5.5–8.4] | 42 [29–62] | 3.5 [2.6–4.7] |

| 2-Methyl-PP | 3.0 [2.5–3.6] | 50 [22–112] | 10.7 [0.31–370] |

| 3-Hydroxy-PP | 7.4 [5.0–11.0] | 3.5 [1.69–7.0] | 0.68 [0.27–1.74] |

| 4-Hydroxy-PP | 6.7 [4.8–9.2] | 4.4 [1.73–11.4] | 0.60 [0.26–1.4] |

| 4-Cyano-PP | 0.30 [0.2–0.46] | 149 [96–230] | 13.6 [5.1–36] |

Data sourced from Severinsen et al. (2012) nih.gov.

Table 2: Functional Potency (EC50) of 1-Phenylpiperazine in Inducing Monoamine Release from Rat Brain Synaptosomes

| Compound | EC50 for Serotonin Release (nM) | EC50 for Dopamine Release (nM) | EC50 for Norepinephrine Release (nM) |

|---|---|---|---|

| 1-Phenylpiperazine (PP) | 880 ± 114 | 2,530 ± 210 | 186 ± 18 |

Data sourced from Wikipedia, citing original research wikipedia.org.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Phenylpiperazine (PP) |

| 2-Methyl-1-phenylpiperazine (2-Methyl-PP) |

| 3-Hydroxy-1-phenylpiperazine (3-Hydroxy-PP) |

| 4-Hydroxy-1-phenylpiperazine (4-Hydroxy-PP) |

| 4-Cyano-1-phenylpiperazine (4-Cyano-PP) |

| 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol |

| 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol |

| Levodropropizine |

| Dropropizine |

| Cetirizine |

| Hydroxyzine |

Preclinical Pharmacodynamics

The phenylpiperazine scaffold is central to compounds that modulate central nervous system activity, with derivatives showing effects in animal models of depression and substance-induced hyperactivity.

Methamphetamine-Induced Hyperactivity: Studies have investigated N-phenylpropyl-N'-substituted piperazine ligands for their effect on methamphetamine-induced hyperactivity in mice. nih.govnih.gov These ligands were found to occupy σ1 sigma receptors with high potency. nih.gov At high doses, these sigma ligands significantly attenuated the hyperlocomotor activity induced by methamphetamine. nih.govnih.gov Interestingly, some of these compounds enhanced methamphetamine-induced hyperactivity at lower doses, indicating a complex, dose-dependent interaction. nih.govnih.gov

Table 4: Effect of N-phenylpropyl-N'-substituted Piperazines on Methamphetamine (METH)-Induced Hyperactivity

| Ligand | Effect at Low Doses (1-3.16 µmol/kg) | Effect at High Dose (31.6 µmol/kg) | σ1 Receptor Occupancy (ED50) |

|---|---|---|---|

| SA4503 | Enhancement of METH-induced hyperactivity | Attenuation of METH-induced hyperactivity | 0.2-0.6 µmol/kg |

| YZ-067 | Enhancement of METH-induced hyperactivity | Attenuation of METH-induced hyperactivity | 0.2-0.6 µmol/kg |

| YZ-185 | No enhancement | Attenuation of METH-induced hyperactivity | 0.2-0.6 µmol/kg |

| Nahas-3h | Enhancement of METH-induced hyperactivity | Attenuation of METH-induced hyperactivity | 0.2-0.6 µmol/kg |

These results suggest that these piperazine ligands alter the behavioral effects of methamphetamine through their interaction with sigma receptors. nih.govnih.gov

Antidepressant-Like Effects: The antidepressant potential of phenylpiperazine derivatives has also been explored. A novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl) (quinoxalin-3-yl) methanone, produced antidepressant-like effects in the mouse forced swim test without affecting baseline locomotor activity. nih.gov This suggests that the compound's effects are specific to depressive-like behavior. nih.gov Conversely, another well-studied phenylpiperazine, 1-(m-chlorophenyl)piperazine (mCPP), has been shown to induce depressant-like effects in rodents, an action attributed to the stimulation of 5-HT2A receptors. researchgate.net These contrasting findings highlight how substitutions on the phenylpiperazine core can dramatically alter the resulting pharmacological profile.

Phenylpiperazine derivatives are known to interact with the serotonin (5-HT) system. The compound 1-(m-chlorophenyl)piperazine (mCPP) has been studied for its effects on 5-HT release and long-term neurochemical changes. In vivo microdialysis studies in rats have shown that mCPP is a potent 5-HT releasing agent, with a potency similar to that of d-fenfluramine. nih.gov

However, a critical distinction was observed in their long-term effects. While high doses of d-fenfluramine are known to cause long-term depletion of 5-HT in the forebrain, mCPP did not produce such deficits. nih.gov This finding is significant because it dissociates the acute effect of 5-HT release from the long-term neurotoxicity associated with certain amphetamine-based releasing agents. nih.gov The data suggest that 5-HT release, by itself, may not be sufficient to cause the long-term depletion of serotonin. nih.gov

Structure Activity Relationships Sar and Computational Chemistry

Elucidation of Key Pharmacophoric Features of the Piperazine (B1678402) and Phenylpropan Moieties

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its biological activity. For derivatives of 1-(1-phenylpropan-2-yl)piperazine, both the piperazine ring and the phenylpropan group contribute critical pharmacophoric elements.

The piperazine ring is a common motif in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Its two nitrogen atoms, typically at positions 1 and 4, can act as hydrogen bond acceptors, contributing to target binding. nih.govresearchgate.net This six-membered ring provides a degree of structural rigidity and a large polar surface area, which can enhance water solubility and oral bioavailability. nih.govresearchgate.net The basic nature of the N4 nitrogen allows it to serve as a basic amine, while the N1 nitrogen provides a convenient point for introducing various substituents without necessarily creating a new stereocenter. nih.gov The piperazine moiety is crucial for the binding of some compounds, forming key hydrogen bonds with amino acid residues in target receptors. nih.gov

The phenylpropan moiety also plays a significant role. In related structures, such as 3-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenylpropan-1-ol, the phenylpropanol chain is a key structural component. ontosight.ai The hydroxyl group on the propane (B168953) chain can be a site for metabolic transformations and can interact with biological targets. ontosight.ai The phenyl group itself can engage in hydrophobic or π-π stacking interactions within receptor binding pockets. mdpi.com A hydroxylated linking chain, as seen in the analogue (±)3-(4-(3-(bis(4-fluorophenyl) amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol, has been shown to be a key feature for high affinity and selectivity for certain transporters like the dopamine (B1211576) transporter (DAT). nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the substituents on the core scaffold is a fundamental strategy in drug design to fine-tune biological activity, selectivity, and pharmacokinetic profiles.

The nature of the substituent on the piperazine ring significantly influences the biological activity. In studies of various piperazine derivatives, it has been observed that increasing the size of substituents on the nitrogen atom can lead to a decrease in cytotoxic activity. nih.gov For a series of inhibitors of inflammatory caspases based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, varying the aryl substituent on the piperazine ring led to compounds with pan-selective inhibition and, in some cases, selectivity for specific caspases. nih.gov For instance, an ethylbenzene (B125841) derivative displayed potent inhibition across multiple caspases. nih.gov In another series of compounds, the presence of a halogen substituent on a fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk

Table 1: Impact of Piperazine Ring Substituents on Biological Activity

| Base Scaffold | Piperazine Ring Substituent | Observed Effect | Reference |

|---|---|---|---|

| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene | Low nanomolar pan-selective inhibition of inflammatory caspases (caspase-1, -4, -5) | nih.gov |

Alterations to the phenylpropan moiety also have a profound impact on activity. In a series of dual DAT/σ1 receptor ligands, esterification of the hydroxyl group on the 3-phenylpropan-1-ol chain resulted in analogues with high affinity and selectivity for the DAT. nih.gov Furthermore, modifying the position of the hydroxyl group from a propan-1-ol to a propan-2-ol created a new homologous series to investigate enantioselectivity. nih.gov The replacement of a naphthalene (B1677914) moiety with a benzene (B151609) moiety in a different class of transporter inhibitors was shown to abolish inhibitory effects, highlighting the importance of the specific aryl group. polyu.edu.hkwesternsydney.edu.au However, subsequent additions to this benzene ring, such as a methyl, ethyl, or oxymethyl group, could restore the inhibitory activity. polyu.edu.hkwesternsydney.edu.au

Table 2: Effect of Phenylpropan Moiety Modifications

| Base Compound | Modification | Outcome | Reference |

|---|---|---|---|

| (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol | Esterification of the -OH group | High affinity and selectivity for DAT | nih.gov |

| (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol | Isomerization to 1-phenylpropan-2-ol | Allowed for investigation of enantioselectivity | nih.gov |

| FPMINT analogue | Replacement of naphthalene with benzene | Abolished inhibitory effects on ENT1 and ENT2 | polyu.edu.hkwesternsydney.edu.au |

The chain linking the phenyl and piperazine moieties, along with any terminal groups, is another critical determinant of activity. Studies on aryl alkanol piperazine derivatives have demonstrated their potential as antidepressant-like agents. nih.gov In the development of dual DAT/σ1 receptor ligands, a hydroxylated linking chain proved to be a key template for achieving high affinity for the DAT. nih.gov The esterification of the terminal hydroxyl group in these molecules created a series of analogues with retained high affinity for DAT, demonstrating that this terminal position is amenable to modification. nih.gov The length and rigidity of the linker are also important; for example, the use of a propenyl linker in N-cinnamylpiperazines has been explored for various biological activities, including antibacterial effects. researchgate.net

Stereochemical Considerations and Enantioselectivity in Receptor Interactions

Many derivatives of this compound contain one or more chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms is crucial for molecular recognition by biological receptors.

The synthesis of individual enantiomers (S- and R-isomers) of 1-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-2-ol revealed modest enantioselectivity at the dopamine transporter (DAT). nih.gov However, no such enantioselectivity was observed for binding at σ1 receptors, indicating that the two receptors have different stereochemical requirements for binding these ligands. nih.gov Interestingly, ester analogues of the more active S-enantiomer showed comparable binding affinities at both DAT and σ1 receptors. nih.gov

In a study on novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, several compounds showed significant antidepressant-like effects. nih.gov Given the presence of chiral centers in these molecules, it is likely that the observed activity is enantiomer-dependent, although this was not explicitly detailed in the abstract. The enantioselective synthesis of highly substituted piperazines is an area of active research, as the introduction of chiral tertiary piperazines into known drug scaffolds can lead to analogues with comparable or improved activity. nih.gov

Computational Approaches to SAR

Computational chemistry offers powerful tools to complement experimental SAR studies. Molecular modeling techniques can predict how a molecule will bind to a receptor, helping to rationalize observed activities and guide the design of new compounds.

Molecular docking simulations have been used to understand the binding of piperazine derivatives to their targets. For a series of caspase inhibitors, molecular docking was employed to model their interaction with the enzymes. nih.gov Similarly, for inhibitors of equilibrative nucleoside transporters (ENTs), molecular docking analysis suggested that a potent analogue binds at a site in ENT1 that may be different from that of conventional inhibitors. westernsydney.edu.aupolyu.edu.hk In the development of potential antipsychotics, computational studies were used to calculate the physicochemical similarity of newly synthesized 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides to standard drugs, helping to predict their pharmacological profile. nih.gov These computational approaches provide valuable insights into the molecular basis of ligand-receptor interactions and are an integral part of modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models help in predicting the activity of unsynthesized compounds and in understanding the structural features crucial for bioactivity.

For classes of compounds like phenylpiperazine derivatives, QSAR studies are instrumental. A typical QSAR analysis involves calculating a variety of molecular descriptors that quantify different aspects of a molecule's physicochemical properties. These can include topological, spatial, thermodynamic, and electronic descriptors. For instance, a QSAR study on piperine (B192125) analogs, which share some structural motifs with piperazine derivatives, identified descriptors like the partial negative surface area and the heat of formation as being critical for their inhibitory activity against bacterial efflux pumps. nih.gov The resulting model showed high statistical significance, with a correlation coefficient (r²) of 0.962 and a cross-validation parameter (q²) of 0.917, indicating robust predictive power. nih.gov

In the context of this compound and its analogs, a QSAR model would be developed by correlating descriptors with a specific biological endpoint, such as receptor binding affinity or enzyme inhibition. For example, QSAR studies on piperazinylalkylisoxazole analogues acting on the dopamine D3 receptor yielded models with high predictive accuracy (q² = 0.841), providing a tool to guide the design of new, more potent ligands. nih.gov A hypothetical QSAR model for this class might involve the descriptors shown in the table below.

Table 1: Representative Molecular Descriptors in QSAR Models for Piperazine Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Thermodynamic | Heat of Formation | Relates to the energetic stability of the molecule, which can affect receptor binding. nih.gov |

| Spatial/3D | Molecular Shadow Area (XZ plane) | Describes the molecule's shape and size, which is critical for fitting into a receptor's binding pocket. nih.gov |

| Electronic | Partial Negative Surface Area | Indicates regions with negative electrostatic potential, which are important for interactions with positively charged receptor residues. nih.gov |

| Topological | Wiener Index | A numerical descriptor of molecular branching, which can influence solubility and transport properties. |

The validation of such models is crucial and is typically performed using internal cross-validation (e.g., leave-one-out) and external validation with a set of compounds not used in model generation. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. jetir.org This technique is invaluable for elucidating the binding mechanism of a compound and identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

For phenylpiperazine derivatives, docking studies have been successfully employed to understand their interactions with various biological targets. For instance, docking studies of phenoxy-3-piperazin-1-yl-propan-2-ol derivatives into the active site of protein tyrosine phosphatase 1B (PTP1B) revealed that hydrogen bond formation with the amino acid residue Arginine 221 is a critical determinant of inhibitory activity. nih.gov Similarly, docking of piperazine-linked naphthalimide derivatives into carbonic anhydrase IX identified key interactions with residues like Arg6, Trp9, and Gln92. nih.gov

A molecular docking study of this compound would involve placing the molecule into the binding site of a relevant protein target, such as a dopamine or serotonin (B10506) receptor. The results would provide a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding pose. This information helps explain why certain structural modifications enhance or diminish activity.

Table 2: Typical Ligand-Receptor Interactions for Piperazine Derivatives from Docking Studies

| Receptor Target Example | Key Interacting Residues | Type of Interaction | Reference |

| Protein Tyrosine Phosphatase 1B | Arg221 | Hydrogen Bond | nih.gov |

| Carbonic Anhydrase IX | Arg6, Trp9, Gln92, Val130 | Hydrogen Bond, Hydrophobic | nih.gov |

| Dopamine D3 Receptor | Asp110, Phe345, Phe346 | Ionic, Aromatic (π-π stacking) | N/A |

| Serotonin 5-HT1A Receptor | Asp116, Tyr390 | Ionic, Hydrogen Bond | N/A |

The stability of these predicted binding poses is often further investigated using molecular dynamics (MD) simulations, which simulate the movement of the ligand and protein over time, providing insights into the durability of the interactions. nih.gov

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can predict a wide range of molecular properties, including optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors. This information is crucial for understanding a molecule's intrinsic reactivity and its potential interaction with biological targets.

For a compound like this compound, DFT analysis would begin with geometry optimization to find the most stable three-dimensional conformation. Subsequent calculations would reveal its electronic characteristics. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important, as their energy gap is an indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests a molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with a receptor's binding site. For example, the nitrogen atoms of the piperazine ring are expected to be regions of negative potential, making them likely hydrogen bond acceptors. DFT calculations on similar piperazine structures have been used to evaluate these properties. researchgate.net

Table 3: Parameters Calculated via Density Functional Theory (DFT) Analysis

| Calculated Parameter | Description and Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure and bond lengths/angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for electrostatic interactions. |

| Dipole Moment | Measures the overall polarity of the molecule, which affects solubility and membrane permeability. |

These theoretical calculations provide a fundamental understanding of the molecule's properties that underpin its biological activity.

Future Directions in Research of 1 1 Phenylpropan 2 Yl Piperazine Derivatives

Exploration of Novel Pharmacological Applications based on Mechanism of Action

The piperazine (B1678402) nucleus is a versatile scaffold known to interact with a multitude of biological targets, leading to a wide range of pharmacological effects. wisdomlib.orgnih.gov Derivatives of the closely related 1-phenylpiperazine (B188723) have shown activity as monoamine releasing agents, with varying selectivity for norepinephrine, serotonin (B10506), and dopamine (B1211576). This suggests that novel analogues of 1-(1-phenylpropan-2-yl)piperazine could be rationally designed to modulate these key neurotransmitter systems with greater precision.

Future research will likely focus on elucidating the specific mechanism of action of this compound and its derivatives. By understanding how these molecules interact with their biological targets at a molecular level, researchers can explore novel therapeutic applications. For instance, subtle modifications to the phenylpropan-2-yl moiety or the piperazine ring could fine-tune receptor binding profiles, potentially leading to the development of new treatments for a variety of disorders. The known antidepressant-like effects of some aryl alkanol piperazine derivatives underscore the potential for developing novel psychotropic agents from this scaffold.

Furthermore, the piperazine moiety is a common feature in drugs targeting a diverse set of conditions beyond the central nervous system, including cancer, inflammation, and infectious diseases. wisdomlib.orgnih.gov Investigations into the potential of this compound derivatives in these areas could reveal previously untapped therapeutic opportunities. For example, some phenylpiperazine derivatives have been investigated for their acaricidal activity, indicating a potential application in agriculture or veterinary medicine. nih.gov

Development of Advanced Synthetic Methodologies for Analogues

The creation of diverse libraries of this compound analogues for pharmacological screening hinges on the development of efficient and versatile synthetic methods. A probable synthetic route to the parent compound involves the reductive amination of 1-phenyl-2-propanone (phenylacetone) with piperazine. youtube.com This classical reaction can be optimized using various modern reducing agents to improve yields and reduce reaction times. google.com

Future synthetic efforts will likely concentrate on the C–H functionalization of the piperazine ring. researchgate.net This advanced strategy allows for the direct introduction of various substituents onto the carbon backbone of the piperazine nucleus, a feat that has been historically challenging. Such methodologies would enable the generation of a wider array of structurally diverse analogues, which is crucial for establishing robust structure-activity relationships (SAR). nih.govresearchgate.net

Moreover, the development of stereoselective synthetic routes will be critical. The 1-phenylpropan-2-yl group contains a chiral center, meaning that this compound can exist as different stereoisomers. These isomers may exhibit distinct pharmacological properties and potencies. Enantioselective synthesis or chiral separation techniques will be essential to isolate and evaluate the individual stereoisomers, leading to the development of more specific and potent drug candidates.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy that surpasses traditional methods.

In the context of this compound derivatives, AI and ML algorithms can be employed to:

Predict Biological Activity: By training on existing data for related piperazine compounds, ML models can predict the potential pharmacological activities of novel, unsynthesized analogues. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Optimize Pharmacokinetic Properties: AI can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds. This enables the in-silico optimization of drug-like characteristics, reducing the likelihood of late-stage failures in drug development.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired pharmacological profiles. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives with optimized properties for specific biological targets.

The integration of AI and ML into the research and development pipeline for these compounds will undoubtedly accelerate the discovery of new therapeutic agents.

Elucidation of Undiscovered Biological Targets and Pathways

While many piperazine-based drugs target well-known receptors and enzymes, there is a vast and largely unexplored landscape of potential biological targets. The unique chemical structure of this compound derivatives may allow them to interact with novel or "orphan" receptors and proteins that have not yet been therapeutically exploited.

Future research should employ a variety of modern techniques to identify these undiscovered targets. These methods may include:

Chemical Proteomics: This approach uses chemical probes based on the this compound scaffold to "fish out" interacting proteins from complex biological samples.

Phenotypic Screening: Instead of targeting a specific protein, this method involves testing compounds in cell-based or whole-organism models to identify desired physiological effects. Subsequent studies can then work backward to identify the molecular target responsible for the observed effect.

Computational Target Prediction: As mentioned earlier, AI and ML can be used to predict potential protein targets for a given small molecule based on its chemical structure and comparison to libraries of known drug-target interactions.

The discovery of novel biological targets and pathways for this compound derivatives could open up entirely new avenues for therapeutic intervention in a wide range of diseases. Given that many novel psychoactive substances, including some piperazine derivatives, have complex and not fully understood pharmacological profiles, a systematic exploration of their interactions with the biological landscape is a promising frontier. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Phenylpropan-2-yl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can be synthesized via alkylation of piperazine with 1-phenylpropan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction time (6–7 hours), temperature (room temperature), and stoichiometric ratios (1:1.2 for piperazine:alkylating agent) are critical for yield optimization . Purification often employs column chromatography with silica gel (ethyl acetate:hexane, 1:8) . Monitoring via TLC (hexane:ethyl acetate, 2:1) ensures reaction completion.

Q. How is structural characterization of this compound validated in experimental settings?

- Methodological Answer : Elemental analysis (C, H, N content) and spectral techniques (¹H/¹³C NMR, IR, and mass spectrometry) are standard. NMR confirms the piperazine ring’s substitution pattern and phenylpropan-2-yl linkage. For example, distinct peaks for piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.5 ppm) validate the structure . X-ray crystallography of related piperazine inclusion complexes provides additional insights into supramolecular interactions .

Q. What are the baseline toxicity profiles of this compound derivatives?

- Methodological Answer : Acute toxicity studies in rodent models (e.g., LD₅₀ determination) and in vitro assays (e.g., MTT on HEK293 cells) are used. Modified derivatives with β-cyclodextrin show reduced toxicity (LD₅₀ > 500 mg/kg) but may compromise bioactivity due to steric hindrance . Toxicity assessments should include histopathological analysis and liver/kidney function markers.

Advanced Research Questions

Q. How do structural modifications (e.g., β-cyclodextrin inclusion) affect the antiplatelet activity of this compound?

- Methodological Answer : β-cyclodextrin enhances solubility but reduces biological activity by ~30% due to restricted binding to platelet receptors. Activity is quantified via platelet aggregation assays (e.g., ADP-induced aggregation in human PRP). Computational docking (AutoDock Vina) predicts binding affinity to P2Y₁₂ receptors, correlating with experimental IC₅₀ values . Balancing toxicity and efficacy requires iterative SAR studies with varying substituents (e.g., fluorobenzyl groups) .

Q. What computational strategies are effective in resolving contradictions between predicted and observed biological activities?

- Methodological Answer : Molecular dynamics simulations (GROMACS) and DFT calculations (B3LYP/6-31G*) model interactions between this compound and targets (e.g., COX-1/2 for anti-inflammatory activity). Discrepancies arise from solvent effects or protonation states (pKa ~8.5 for piperazine nitrogen), which are addressed using explicit solvent models and pH-adjusted docking . Experimental validation via isothermal titration calorimetry (ITC) resolves binding thermodynamics .

Q. How can researchers optimize the pharmacokinetic properties of this compound for CNS applications?

- Methodological Answer : Blood-brain barrier (BBB) permeability is assessed via PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s). Lipophilicity (logP) optimization involves introducing halogenated or methyl groups. In vivo microdialysis in rodents measures brain interstitial fluid concentrations. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) enhances CNS bioavailability .

Key Considerations for Researchers

- Contradiction Analysis : Reduced bioactivity in β-cyclodextrin complexes highlights trade-offs between safety and efficacy. Mitigate this by hybridizing with targeted delivery systems (e.g., nanoparticle encapsulation) .

- Advanced Purification : Use preparative HPLC for chiral derivatives to resolve enantiomers impacting pharmacological profiles .

- Thermal Stability : TGA/DSC analysis of inclusion complexes (decomposition >200°C) ensures formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。